N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that contain a benzene ring fused to a thiazole ring . They have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and others .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit significant activity against various enzymes, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are involved in the pathogenesis of diseases like Alzheimer’s .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Anti-Breast Cancer Agent
The compound has been studied for its anticancer properties against human breast cancer cell lines . A specific hybrid compound, referred to as compound 3h, was found to damage nuclear DNA, trigger the apoptotic process in high metastatic MDA-MB-231 cells, and prevent cellular migration .
Antimicrobial Agent
The compound has also been explored for its antimicrobial activities . Compound 3h showed the highest antimicrobial activity, both against gram-positive and gram-negative bacterial strains belonging to the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) and against fungal strains of the Candida species .
Anti-Inflammatory and Antioxidant Activities
Benzothiazole derivatives, including the compound , have demonstrated anti-inflammatory and antioxidant activities . This suggests potential applications in treating diseases where inflammation and oxidative stress play a key role.
Drug Repositioning
The compound’s diverse range of activities suggests potential for drug repositioning . This involves using the compound for new therapeutic applications beyond its original purpose.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide may influence several biochemical pathways. The thiazole ring, a common structure in this compound, has been known to interact with various biochemical pathways and enzymes, potentially activating or inhibiting them .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been known to cause significant changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide. Factors such as pH, temperature, and the presence of other compounds can affect how this compound interacts with its targets .
Safety and Hazards
While specific safety and hazard information for “N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-fluorobenzamide” is not available, it’s important to note that all chemicals should be handled with appropriate safety precautions. Some benzothiazole derivatives have been found to be safe anti-inflammatory agents .
Future Directions
properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O3S/c1-21-12-7-11-14(8-13(12)22-2)23-16(18-11)19-15(20)9-4-3-5-10(17)6-9/h3-8H,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOGARCKUIMSRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-fluorobenzamide |
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